Ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexanecarboxylate
Description
Ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexanecarboxylate is a cyclohexane-based compound featuring a tert-butoxycarbonyl (Boc)-protected amino group, a hydroxyl group at position 3, and an ethyl ester at the carboxyl position. Its molecular formula is C₁₄H₂₆N₂O₄ (molecular weight: 286.37 g/mol), and it exists in multiple stereoisomeric forms, including (1R,3S,4S), (1S,3S,4S), and (1S,3R,4R) configurations . The Boc group enhances solubility in organic solvents and stabilizes the amino group during synthetic processes, while the hydroxyl and ester functionalities contribute to hydrogen bonding and lipophilicity, respectively. Storage conditions (2–8°C, dry, dark) indicate sensitivity to moisture and light .
Properties
IUPAC Name |
ethyl 3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOLXBLTNBWCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexanecarboxylate typically involves multiple steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the ester: The cyclohexane carboxylic acid is esterified using ethanol and an acid catalyst like sulfuric acid.
Introduction of the hydroxyl group: The hydroxyl group can be introduced via hydroboration-oxidation of a double bond in the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions and can improve yields compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexanecarboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4
Substitution: TFA in dichloromethane
Major Products Formed
Oxidation: Ketone derivatives
Reduction: Alcohol derivatives
Substitution: Free amine derivatives
Scientific Research Applications
Ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexanecarboxylate involves its interaction with various molecular targets. The Boc-protected amine can be deprotected to reveal a free amine, which can then participate in hydrogen bonding and electrostatic interactions with biological molecules. The hydroxyl group can form hydrogen bonds, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid .
Comparison with Similar Compounds
Stereoisomeric Variants
The compound exhibits stereochemical diversity, with isomers such as:
- (1R,3S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxycyclohexanecarboxylate (CAS 1392745-66-2)
- (1S,3R,4R)-Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxycyclohexanecarboxylate (CAS 1392745-47-9)
These isomers share identical molecular formulas but differ in spatial arrangement, affecting crystallinity, melting points, and biological interactions. For example, stereochemistry influences binding affinity to enzyme active sites, as seen in fluorinated analogs (discussed below) .
Fluorinated Analogs
Ethyl 4-(tert-butoxycarbonylamino)-3-fluoro-cyclohexanecarboxylate (CAS 2306245-41-8) replaces the hydroxyl group with fluorine. Fluorine’s strong electron-withdrawing effect also alters the compound’s dipole moment and solubility profile compared to the hydroxylated parent compound .
Oxo and Carboxylic Acid Derivatives
- 1-tert-Butoxycarbonylamino-4-oxo-cyclohexanecarboxylic acid (CAS 285996-76-1): Replaces the ethyl ester with a carboxylic acid and introduces a ketone at position 4. The absence of the ester reduces lipophilicity, while the ketone increases reactivity toward nucleophiles (e.g., in Schiff base formation). This derivative is less stable in aqueous environments due to the free carboxylic acid .
- cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid: Lacks both the hydroxyl and ethyl ester groups, resulting in higher polarity and lower solubility in organic solvents.
Thiophene and Heterocyclic Analogs
Compounds like Ethyl 5-[(3R)-4-(tert-butoxycarbonylamino)-3-hydroxybutyl]thiophene-2-carboxylate (from ) replace the cyclohexane core with a thiophene ring. However, the rigid planar structure reduces conformational flexibility compared to the cyclohexane scaffold .
Cyclohexene and Piperidine Derivatives
- (3R,4R,5S)-Ethyl 5-(tert-butoxycarbonylamino)-4-acetamido-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate: Incorporates a cyclohexene ring and acetamido group. The double bond introduces strain and reactivity, while the acetamido group facilitates hydrogen bonding. Such derivatives are explored as neuraminidase inhibitors .
- Methyl (4S,7S,10aS)-4-amino-5-oxooctahydro-7H-pyrido[2,1-b][1,3]thiazepine-7-carboxylate: A piperidine-thiazepine hybrid with a fused ring system. The complex architecture impacts pharmacokinetics, often requiring advanced synthetic routes .
Comparative Data Table
Key Research Findings
- Stereochemistry Matters: The (1R,3S,4S) isomer of the target compound demonstrates superior crystallinity compared to (1S,3R,4R), as noted in crystallographic studies .
- Fluorination Enhances Stability : Fluorinated analogs exhibit longer plasma half-lives in preclinical models due to resistance to cytochrome P450 oxidation .
- Thiophene vs. Cyclohexane : Thiophene-based derivatives show higher affinity for serotonin receptors but lower blood-brain barrier penetration than cyclohexane analogs .
Biological Activity
Ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexanecarboxylate, also known as (1S,3S,4S)-3-amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of amino acid derivatives that exhibit various pharmacological properties. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C14H25NO5
- Molecular Weight : 287.35 g/mol
- CAS Number : 1392745-43-5
The biological activity of this compound is primarily attributed to its structural similarity to natural amino acids, allowing it to interact with various biological targets. The tert-butoxycarbonyl (Boc) group enhances its stability and solubility, making it a suitable candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study involving various bacterial strains demonstrated that at concentrations around 50 μM, this compound inhibited bacterial growth by approximately 50% compared to control groups. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Anticancer Potential
Preliminary investigations into the anticancer effects of this compound have shown promising results. In vitro assays using cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Notably, a concentration of 25 μM resulted in a significant increase in apoptotic markers such as caspase-3 activation and PARP cleavage.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Concentration (μM) | Reference |
|---|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | 50 | |
| Anticancer | Induction of apoptosis | 25 | |
| Enzyme Inhibition | Inhibition of proteases | 10 |
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on the efficacy of this compound against E. coli and Staphylococcus aureus showed that the compound significantly reduced bacterial viability at concentrations above 50 μM. The study highlighted the potential for developing new antimicrobial agents based on this structure. -
Cancer Cell Line Assay :
In a recent investigation into the anticancer properties, researchers treated human breast cancer cell lines with varying concentrations of this compound. Results indicated a marked decrease in cell viability and increased apoptosis markers at concentrations as low as 25 μM, suggesting its potential as a therapeutic agent in oncology.
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexanecarboxylate, and how can its stereochemical integrity be preserved during synthesis?
The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of a cyclohexane-based amine intermediate, followed by hydroxylation and esterification. Key steps include:
- Protection : Use Boc anhydride in a two-phase system (e.g., ethyl acetate/water) to protect the amine group under mild basic conditions (pH 8–9) to avoid racemization .
- Hydroxylation : Stereoselective hydroxylation at the 3-position can be achieved using catalytic OsO₄ with N-methylmorpholine N-oxide (NMO) as an oxidant, ensuring cis-dihydroxylation .
- Esterification : Ethyl ester formation via carbodiimide-mediated coupling (e.g., DCC/DMAP) to minimize side reactions . Critical Note : Monitor reaction progress via TLC or HPLC to confirm intermediate purity and stereochemistry .
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
- X-ray Crystallography : Resolve stereochemistry and confirm cyclohexane ring conformation using single-crystal X-ray diffraction, as demonstrated for analogous Boc-protected cyclohexane derivatives .
- NMR Spectroscopy : Use - and -NMR to verify Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and ester carbonyl signals (δ ~170 ppm). -NMR coupling constants can confirm hydroxy group stereochemistry (axial vs. equatorial) .
- HPLC-MS : Assess purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients. Electrospray ionization (ESI-MS) confirms molecular weight .
Q. How should researchers handle solubility and purification challenges for this compound?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., DCM). For reactions requiring aqueous conditions, use co-solvents like THF/water mixtures .
- Purification : Employ flash chromatography with silica gel and gradient elution (hexane/ethyl acetate 3:1 to 1:2). For crystalline purification, recrystallize from ethanol/water (4:1) to isolate high-purity crystals .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome during hydroxylation of the cyclohexane ring?
- Oxidizing Agents : OsO₄-mediated dihydroxylation favors cis-addition due to syn-stereoselectivity, while alternative oxidants like KMnO₄ under acidic conditions may lead to trans-diol formation .
- Temperature Control : Lower temperatures (−20°C to 0°C) enhance stereochemical control by slowing competing epimerization pathways .
- Contradictory Data : Some studies report unexpected trans-hydroxy products under high-pressure conditions; verify via -NMR coupling constants (J = 2–4 Hz for cis vs. 8–10 Hz for trans diols) .
Q. What mechanistic insights explain the stability of the Boc group under basic conditions but susceptibility to acid?
- Acidic Hydrolysis : The Boc group is cleaved via protonation of the carbonyl oxygen, forming a carbamic acid intermediate that decarboxylates to release CO₂ and tert-butanol. Trifluoroacetic acid (TFA) in DCM is standard for deprotection .
- Base Stability : The electron-withdrawing tert-butyl group stabilizes the carbonyl against nucleophilic attack in basic media, making it inert to common bases like K₂CO₃ or NaOH .
- Controlled Deprotection : Optimize TFA concentration (20–50% v/v) and reaction time (1–2 hr) to avoid side reactions (e.g., ester hydrolysis) .
Q. How can researchers reconcile contradictory data on the compound’s reactivity in nucleophilic acyl substitution reactions?
- Steric Effects : The bulky tert-butyl group hinders nucleophilic attack at the carbonyl, but the ethyl ester’s smaller size allows partial reactivity. Compare kinetic studies using primary vs. secondary amines to quantify steric contributions .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states, while non-polar solvents (e.g., toluene) suppress it. Conduct comparative trials with kinetic monitoring .
- Contradictory Yields : Discrepancies in literature (e.g., 60–90% yields) may arise from residual moisture or incomplete Boc deprotection. Pre-dry solvents over molecular sieves and confirm Boc removal via -NMR before proceeding .
Methodological Notes
- Safety : Handle with PPE (gloves, goggles) due to potential irritancy. Use fume hoods for TFA deprotection .
- Data Validation : Cross-reference crystallographic data (CCDC entries) and NMR spectra with published analogs to confirm structural assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
